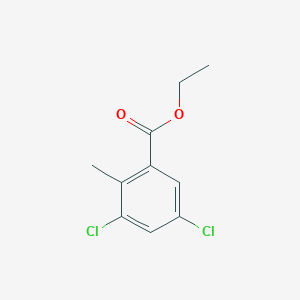

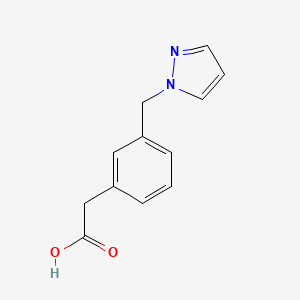

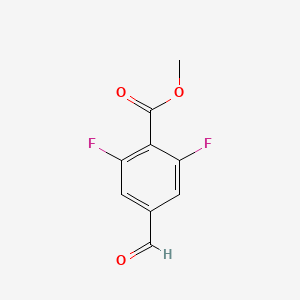

![molecular formula C40H32O2P2 B6358134 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99% CAS No. 959864-38-1](/img/structure/B6358134.png)

6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran” is a complex organic compound. It is characterized by the presence of phosphino groups attached to a biisobenzofuran structure .

Synthesis Analysis

The synthesis of such compounds often involves multiple stages. For instance, a similar compound, “4,6-Bis(diphenylphosphino)dibenzofuran”, is synthesized in two stages: first, dibenzofuran reacts with N,N,N,N,-tetramethylethylenediamine and sec.-butyllithium; then, chloro-diphenylphosphine is added .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central biisobenzofuran ring flanked by two diphenylphosphino groups .科学的研究の応用

Catalytic Asymmetric Conjugate Addition : This compound has been utilized in copper-catalyzed asymmetric conjugate addition of various dialkylzincs to α-aryl enones, α-aryl dienones, and cyclic dienones. The process demonstrated excellent regioselectivities and enantioselectivities, even with sterically hindered Michael acceptors (Morin et al., 2015).

Synthesis of Chiral Diphosphine Ligands : It has been used in the synthesis of chiral atropisomeric diphosphines characterized by interconnected five-membered heteroaromatic rings, showing promising results in catalytic activities such as Ru(II)-catalyzed hydrogenation (Benincori et al., 1996).

Rhodium-Catalyzed Asymmetric Hydroformylation : The compound has been part of studies investigating its use as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, revealing significant stereoselectivity (Hayashi et al., 1979).

Organometallic Catalysis : It has been used in the synthesis of chiral ligands for organometallic catalysis containing dioxolane rings, demonstrating its utility in asymmetric hydrogenation (Brown et al., 1987).

Synthesis of Chiral Diphosphine Ligands : The compound has been utilized in the synthesis of new chiral atropisomeric diphosphines, contributing to the development of novel ligands for stereoselective reactions (Benincori et al., 1997).

Synthesis and Coordination Chemistry : It has also been explored in the synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms (Rosario-Amorin et al., 2012).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as 4,6-bis(diphenylphosphino)dibenzofuran, are known to interact with metal centers in various catalytic processes .

Mode of Action

It is known that similar compounds, such as 4,6-bis(diphenylphosphino)dibenzofuran, are used as ligands in catalytic reactions . They can coordinate to metal centers and influence the reactivity and selectivity of the catalyst.

Biochemical Pathways

Similar compounds are known to be involved in catalytic processes, suggesting that they may influence various biochemical pathways depending on the specific reaction conditions and the metal center they are coordinated to .

特性

IUPAC Name |

[6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRXDELLSSHMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

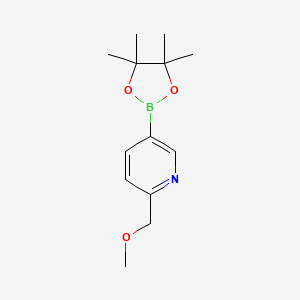

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)

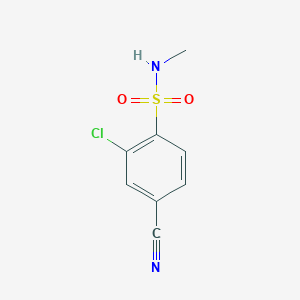

![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)